2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
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Overview
Description
The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important heterocyclic compounds that have been found in many biologically active compounds .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds :
- The compound is used in the synthesis of various novel heterocyclic systems, including thiazolo[3,2-a]pyridines and thiazolopyrimidines. These synthesized compounds often exhibit unique structural and electronic properties suitable for further chemical exploration (Lamphon et al., 2004).
Antimicrobial Activity Studies :
- Certain derivatives synthesized from similar compounds have been tested for their antimicrobial activities, indicating potential applications in the development of new antimicrobial agents (El‐Emary et al., 2005).
Investigation of Structure-Dependent Properties :
- Research has been conducted to understand the structure-dependent and environment-responsive optical properties of related heterocyclic systems, which can be vital in the development of new materials with specific optical properties (Palion-Gazda et al., 2019).
Crystal and Molecular Structure Analysis :
- The compound's derivatives are also studied for their crystal and molecular structures, which is crucial in the field of crystallography and material science (Karczmarzyk et al., 2004).
Exploration of Thermochemical and Electronic Absorption Properties :
- There are studies focused on the thermochemical and electronic absorption properties of related compounds, which are essential for understanding their behavior in various chemical and physical environments (Halim et al., 2021).
Antitumor Agent Synthesis :
- Some derivatives have been synthesized and screened for their in-vitro antitumor activity, suggesting potential applications in medicinal chemistry and drug development (Rostom et al., 2009).
Mechanism of Action
Target of Action
It is known that thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds interact with various biological targets, indicating that our compound may also have multiple targets.
Mode of Action
For instance, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The exact interaction of our compound with its targets would need further investigation.
Biochemical Pathways
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact effects of our compound would need further investigation.
Future Directions
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c1-11-16(27-12(2)22-11)17(25)24-8-6-13(7-9-24)10-26-15-5-3-4-14(23-15)18(19,20)21/h3-5,13H,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCQMBUNTJLTKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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